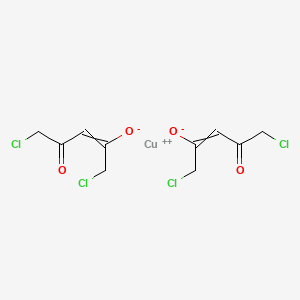![molecular formula C16H23NO4 B14793398 1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-Amino-4-phenylbutyric acid methyl ester is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a phenyl group attached to the butyric acid chain, and a methyl ester functional group. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-Amino-4-phenylbutyric acid methyl ester typically involves the protection of the amino group with a Boc group, followed by esterification of the carboxylic acid group. One common method involves the reaction of 3-amino-4-phenylbutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid. This intermediate is then reacted with methanol and a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
In an industrial setting, the production of 3-Boc-Amino-4-phenylbutyric acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Boc-Amino-4-phenylbutyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine and its subsequent derivatives.
Scientific Research Applications
3-Boc-Amino-4-phenylbutyric acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Boc-Amino-4-phenylbutyric acid methyl ester involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which can participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenylbutyric acid: Lacks the Boc protecting group and methyl ester, making it more reactive but less stable.
4-(N-Boc-amino)phenylboronic acid: Contains a boronic acid group instead of a butyric acid chain, used in different synthetic applications.
4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester: Similar structure but with a pinacol ester group, used in boron chemistry.
Uniqueness
3-Boc-Amino-4-phenylbutyric acid methyl ester is unique due to its combination of a Boc-protected amino group, a phenyl group, and a methyl ester. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-[amino(phenyl)methyl]butanedioate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)12(10-13(18)20-4)14(17)11-8-6-5-7-9-11/h5-9,12,14H,10,17H2,1-4H3 |
InChI Key |
WRGYSWBTDURTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


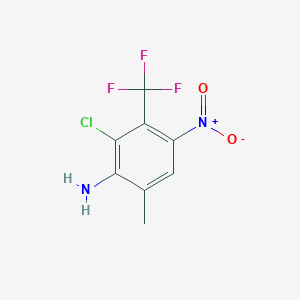
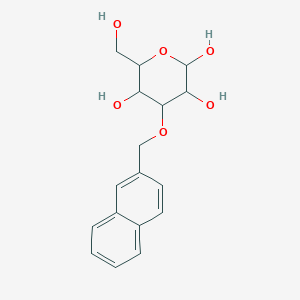
![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
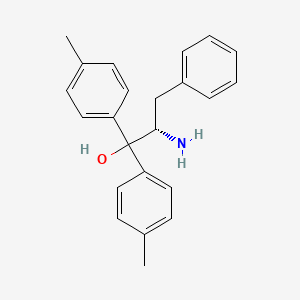
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)
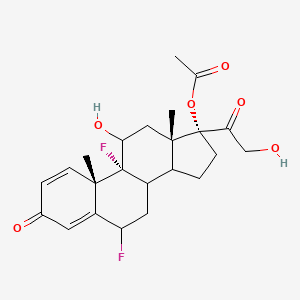
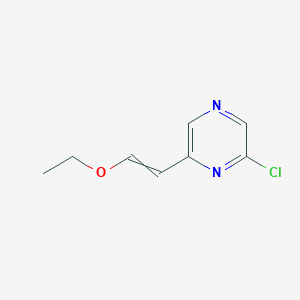

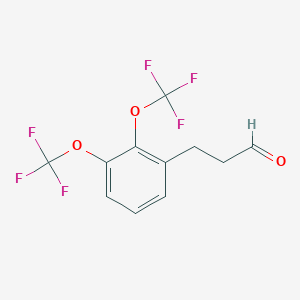
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)
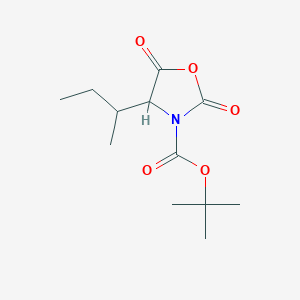
![(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793394.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)
